Cas no 2034478-94-7 (4-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylazetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine)
4-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylazetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylazetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- F6495-5130
- AKOS026701722
- (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 2034478-94-7
- (4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
- 4-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine
-
- Inchi: 1S/C18H20N10O/c29-17(25-4-6-26(7-5-25)18-20-2-1-3-21-18)14-9-27(10-14)15-8-16(23-12-22-15)28-13-19-11-24-28/h1-3,8,11-14H,4-7,9-10H2
- InChI Key: BDIISALBZJYWAT-UHFFFAOYSA-N
- SMILES: O=C(C1CN(C2C=C(N3C=NC=N3)N=CN=2)C1)N1CCN(C2N=CC=CN=2)CC1
Computed Properties
- Exact Mass: 392.18215530g/mol
- Monoisotopic Mass: 392.18215530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 559
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 109Ų
4-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylazetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6495-5130-2μmol |
4-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
2034478-94-7 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6495-5130-5μmol |
4-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
2034478-94-7 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6495-5130-10μmol |
4-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
2034478-94-7 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6495-5130-20μmol |
4-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
2034478-94-7 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6495-5130-1mg |
4-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
2034478-94-7 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6495-5130-2mg |
4-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
2034478-94-7 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6495-5130-3mg |
4-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
2034478-94-7 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6495-5130-4mg |
4-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
2034478-94-7 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6495-5130-5mg |
4-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
2034478-94-7 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6495-5130-10mg |
4-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
2034478-94-7 | 10mg |
$79.0 | 2023-09-08 |
4-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylazetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylazetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Comprehensive Analysis of 4-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylazetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS No. 2034478-94-7)
In the rapidly evolving field of medicinal chemistry, 4-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylazetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS No. 2034478-94-7) has emerged as a compound of significant interest. This molecule, characterized by its unique heterocyclic architecture, combines a pyrimidine core with a piperazine and azetidine moiety, offering a versatile scaffold for drug discovery. Researchers are particularly intrigued by its potential applications in targeting protein-protein interactions (PPIs) and kinase inhibition, which are hot topics in oncology and immunology.
The structural complexity of 4-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylazetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine enables it to interact with multiple biological targets. The presence of the 1,2,4-triazole ring enhances its binding affinity, making it a candidate for modulating enzymes involved in inflammatory pathways. Recent studies highlight its relevance in addressing drug-resistant infections and autoimmune disorders, aligning with current trends in precision medicine. Its CAS No. 2034478-94-7 is frequently searched in academic databases, reflecting growing demand for novel small-molecule therapeutics.
From a synthetic perspective, the incorporation of azetidine and piperazine rings into the pyrimidine backbone presents both challenges and opportunities. Chemists are exploring greener synthetic routes to improve yield and scalability, a focus area in sustainable chemistry. Computational modeling, including AI-driven drug design, has been instrumental in optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability. These advancements resonate with industry efforts to reduce attrition rates in clinical trials.
Beyond its pharmacological potential, 4-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylazetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine is also a subject of patent landscapes and intellectual property discussions. Its structural novelty has led to filings in major jurisdictions, underscoring its commercial viability. As the scientific community prioritizes repurposing existing drugs, derivatives of this compound are being evaluated for neurodegenerative diseases—a trending topic in biotech investment circles.
In conclusion, CAS No. 2034478-94-7 represents a convergence of cutting-edge chemistry and therapeutic innovation. Its multifaceted applications—from kinase inhibitors to anti-inflammatory agents—make it a compelling case study for researchers navigating the intersection of structure-activity relationships and translational medicine. With ongoing studies leveraging high-throughput screening and fragment-based drug discovery, this compound is poised to remain a focal point in biomedical research.
2034478-94-7 (4-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylazetidin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)